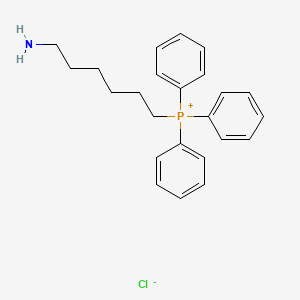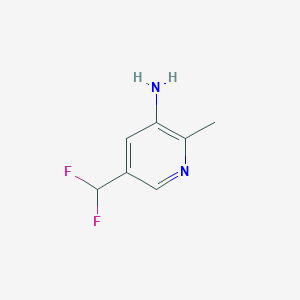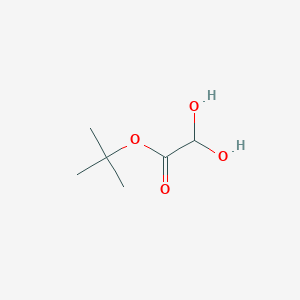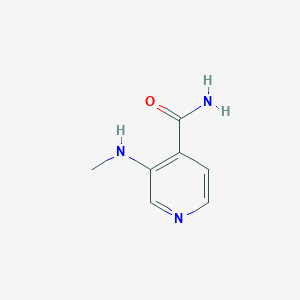![molecular formula C45H80NNa2O11P B15247627 disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as phosphates, amino acids, and long-chain fatty acids. Its diverse chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate involves several steps, each requiring specific reaction conditions. The process typically begins with the esterification of octadec-9-enoic acid to form the corresponding ester. This ester is then subjected to a series of reactions, including phosphorylation and amidation, to introduce the phosphate and amino groups. The final step involves the addition of disodium to form the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
Disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine: The compound has potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function. It can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate can be compared with similar compounds such as:
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl: This compound is used in similar applications but has different chemical properties and structure.
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C45H80NNa2O11P |
|---|---|
分子量 |
888.1 g/mol |
IUPAC名 |
disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C45H82NO11P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);;/q;2*+1/p-2/b19-17-,20-18-;;/t41-;;/m1../s1 |
InChIキー |
BDEOACHONXONSH-AVLCKXNVSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)


